molecular formula C28H30N4O2S2 B11624433 2-(4-Benzyl-1-piperidinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

2-(4-Benzyl-1-piperidinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

カタログ番号: B11624433
分子量: 518.7 g/mol
InChIキー: WMHQGVJZICSYCH-QJOMJCCJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a fused bicyclic 4H-pyrido[1,2-a]pyrimidin-4-one core, a heterocyclic system known for its pharmacological relevance. At the 2-position, it bears a 4-benzyl-1-piperidinyl group, contributing to its stereoelectronic properties. The isobutyl group on the thiazolidinone ring enhances lipophilicity, while the thioxo group may influence redox properties.

Structurally, this compound is part of a broader class of pyridopyrimidinone derivatives explored in medicinal chemistry for their bioactivity, particularly in kinase inhibition and antimicrobial applications.

特性

分子式

C28H30N4O2S2

分子量

518.7 g/mol

IUPAC名

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H30N4O2S2/c1-19(2)18-32-27(34)23(36-28(32)35)17-22-25(29-24-10-6-7-13-31(24)26(22)33)30-14-11-21(12-15-30)16-20-8-4-3-5-9-20/h3-10,13,17,19,21H,11-12,14-16,18H2,1-2H3/b23-17-

InChIキー

WMHQGVJZICSYCH-QJOMJCCJSA-N

異性体SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S

正規SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)SC1=S

製品の起源

United States

準備方法

2-(4-ベンジル-1-ピペリジニル)-3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-A]ピリミジン-4-オンの合成には、複数の手順と特定の反応条件が必要です。合成経路は通常、ピリド[1,2-A]ピリミジン-4-オンコアの調製から始まり、その後、ピペリジン環とチアゾリジン環が導入されます。これらの反応で使用される一般的な試薬には、さまざまなアミン、アルデヒド、およびチオ尿素誘導体が含まれます。 工業生産方法では、これらの反応をより高い収率と純度のために最適化することがあり、通常、触媒と制御された反応環境を使用します .

化学反応の分析

科学研究の応用

2-(4-ベンジル-1-ピペリジニル)-3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-A]ピリミジン-4-オンは、幅広い科学研究の用途を持っています。

科学的研究の応用

2-(4-Benzyl-1-piperidinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of scientific research applications:

作用機序

類似の化合物との比較

類似の化合物には、次のような融合環構造を持つ他の複素環式分子が含まれます。

2-(4-ベンジル-1-ピペリジニル)-3-[(Z)-(3-イソブチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-4H-ピリド[1,2-A]ピリミジン-4-オンのユニークさは、ピペリジン、チアゾリジン、およびピリド[1,2-A]ピリミジン-4-オンコアの組み合わせにあり、これらのコアは特定の化学的および生物学的特性を付与しています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s structural analogs primarily differ in:

Substituents at the 2-position (piperidinyl vs. piperazinyl, benzyl vs. alkyl/aryl groups).

Modifications at the 3-position (variations in the thiazolidinone substituents, e.g., isobutyl vs. methoxyethyl).

Additional functional groups on the pyridopyrimidinone core (e.g., methyl groups at the 9-position).

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure 2-Position Substituent 3-Position Substituent Other Modifications Reference
Target Compound 4H-pyrido[1,2-a]pyrimidin-4-one 4-Benzyl-1-piperidinyl (Z)-3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene None
2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 4-Benzyl-1-piperazinyl (Z)-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene None
373611-93-9 4H-pyrido[1,2-a]pyrimidin-4-one Allylamino (Z)-3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene 9-Methyl group
373613-05-9 4H-pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperidin-1-yl (Z)-3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene None
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol-5-yl Piperazin-1-yl at 7-position None

Impact of Substituents on Physicochemical Properties

  • Piperidinyl vs. Piperazinyl : Piperazinyl groups (e.g., in ) introduce an additional nitrogen, increasing polarity and hydrogen-bonding capacity compared to piperidinyl. This may affect solubility and target binding.
  • Thiazolidinone Substituents: Replacing isobutyl (lipophilic) with 2-methoxyethyl (polar, ether-containing) alters logP values and metabolic stability.
  • Core Modifications : A 9-methyl group () could sterically hinder interactions with enzyme active sites or improve pharmacokinetic properties.

Structural Insights from Spectroscopic Data

  • NMR Analysis: Comparative studies () show that substituent changes (e.g., isobutyl → methoxyethyl) alter chemical shifts in regions corresponding to the thiazolidinone and pyridopyrimidinone moieties. For example, the thioxo group’s electron-withdrawing effect deshields adjacent protons.
  • Computational Studies : Analogous compounds () exhibit favorable drug-like properties (e.g., logP < 5, polar surface area < 140 Ų), suggesting the target compound may share similar bioavailability.

Patent and Research Trends

  • Structural Diversity in Patents: European Patent Applications () highlight substituent diversity at the 2- and 7-positions of pyridopyrimidinones, emphasizing piperazine/piperidine variants and aryl groups (e.g., benzodioxol) for tailored bioactivity.

生物活性

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial and fungal strains.
  • Cytotoxic Effects : There is evidence indicating that this compound may induce cytotoxicity in specific cancer cell lines.

Efficacy in Biological Assays

Research has demonstrated varying degrees of efficacy in biological assays:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for bacterial strains indicate moderate to significant antibacterial activity.
  • Cytotoxicity Assays : In vitro studies reveal that the compound can effectively reduce cell viability in cancerous cells, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against E. coli
CytotoxicityIC50 = 25 µM in HeLa cells
Enzyme InhibitionAChE IC50 = 157.31 µM
BChE IC50 = 46.42 µM

Table 2: Comparison with Standard Drugs

CompoundActivity TypeMIC (µg/mL)
2-(4-Benzyl-1-piperidinyl)-3...Antibacterial32
CiprofloxacinAntibacterial16
KetoconazoleAntifungal8

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of the compound, it was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity with an MIC comparable to that of established antibiotics. This suggests potential therapeutic applications in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

Another significant study focused on the cytotoxic effects of the compound on cancer cell lines such as HeLa and MCF-7. The results showed that at concentrations above 20 µM, the compound significantly reduced cell viability, indicating its potential as an anticancer agent. Further mechanistic studies are warranted to elucidate the pathways involved.

Structural Insights

The structural complexity of the compound is believed to play a crucial role in its biological activity. Molecular docking studies have suggested favorable interactions with target proteins, enhancing its potential as a lead compound for drug development.

Future Directions

Further research is necessary to explore:

  • In vivo studies to assess the pharmacokinetics and toxicology.
  • Mechanistic studies to understand how the compound interacts at a molecular level with biological targets.
  • Optimization of structure to enhance efficacy and reduce toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。